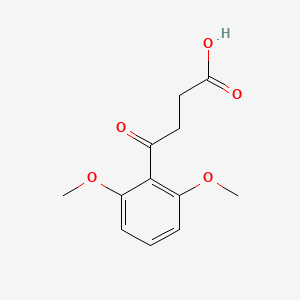

4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,6-dimethoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-16-9-4-3-5-10(17-2)12(9)8(13)6-7-11(14)15/h3-5H,6-7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGFEFAIKLRWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614081 | |

| Record name | 4-(2,6-Dimethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-45-5 | |

| Record name | 2,6-Dimethoxy-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,6-Dimethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Versatile Scaffolds in Chemical Synthesis

An In-depth Technical Guide to 4-(Dimethoxyphenyl)-4-oxobutyric Acids for Researchers, Scientists, and Drug Development Professionals

4-(Dimethoxyphenyl)-4-oxobutyric acids represent a class of organic compounds characterized by a dimethoxy-substituted phenyl ring attached to a four-carbon chain containing both a ketone and a carboxylic acid functional group. While the specific isomer, 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid, is a subject of interest, comprehensive data for this particular substitution pattern is scarce in readily available literature. However, extensive research on other isomers, such as the 3,4- and 2,4-dimethoxy derivatives, provides a solid foundation for understanding the synthesis, properties, and potential applications of this chemical family. These compounds are pivotal intermediates in organic synthesis, serving as versatile building blocks for the creation of more complex molecules with potential pharmacological activities. Their utility stems from the presence of multiple reactive sites that allow for a variety of chemical transformations. This guide will provide a detailed overview of the synthesis, characterization, and applications of 4-(dimethoxyphenyl)-4-oxobutyric acids, using available data from various isomers to present a comprehensive technical profile.

Physicochemical Properties and Characterization

The physicochemical properties of 4-(dimethoxyphenyl)-4-oxobutyric acids can vary depending on the substitution pattern of the methoxy groups on the phenyl ring. A summary of key properties for several isomers is presented below.

| Property | 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid | 4-(2,4-dimethoxyphenyl)-4-oxo-butanoic acid |

| CAS Number | 5333-34-6[1][2] | 14617-06-2[3] |

| Molecular Formula | C₁₂H₁₄O₅[1] | C₁₂H₁₄O₅[3] |

| Molecular Weight | 238.24 g/mol [1] | 238.24 g/mol [3] |

| Melting Point | 159-161 °C[2] | 148 °C[3] |

| Boiling Point (Predicted) | 432.9±35.0 °C[2] | 452.3±35.0 °C[3] |

| Density (Predicted) | 1.211±0.06 g/cm³[2] | 1.211±0.06 g/cm³[3] |

| pKa (Predicted) | 4.51±0.17[2] | 4.46±0.17[3] |

Characterization of these compounds typically involves a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure and confirm the positions of the substituents on the aromatic ring.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and carboxylic acid groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Melting Point Analysis: To assess the purity of the synthesized compound.

Synthesis of 4-(Dimethoxyphenyl)-4-oxobutyric Acids

The most common and efficient method for the synthesis of 4-(dimethoxyphenyl)-4-oxobutyric acids is the Friedel-Crafts acylation of a dimethoxybenzene with succinic anhydride.[1][4][5][6] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

General Synthesis Workflow

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Step-by-Step Experimental Protocol

The following is a generalized protocol based on literature procedures for related compounds.[5][6] Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and moisture-sensitive reagents.

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with the chosen dimethoxybenzene isomer and a suitable solvent (e.g., dichlorobenzene or methylene chloride).

-

Cooling: The flask is cooled in an ice bath to a temperature below 5 °C.

-

Addition of Lewis Acid: Aluminum chloride is added portion-wise to the stirred solution, ensuring the temperature remains low.

-

Addition of Succinic Anhydride: A solution of succinic anhydride in the same solvent is added dropwise from the dropping funnel.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at a low temperature for a specified period (e.g., 1 hour) and then allowed to warm to room temperature, where it is stirred for several more hours to overnight to ensure the reaction goes to completion.

-

Quenching: The reaction is carefully quenched by pouring the mixture into a beaker of ice-cold dilute hydrochloric acid.

-

Product Isolation: The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent, such as ethanol.

Applications in Research and Drug Development

4-(Dimethoxyphenyl)-4-oxobutyric acids are valuable precursors for the synthesis of a wide range of more complex molecules. Their bifunctional nature allows for selective modifications at either the ketone or the carboxylic acid, or both.

Role as a Precursor in Synthesis

Caption: Synthetic utility of 4-(dimethoxyphenyl)-4-oxobutyric acids.

One notable application is in the development of anti-inflammatory agents. For example, related structures have been investigated for their anti-inflammatory and immunomodulatory effects.[7] The core structure can be elaborated into various heterocyclic systems, which are common motifs in many pharmaceuticals. The general class of chalcones, which share some structural similarities, are known for a wide spectrum of pharmacological properties, including antioxidant, antibacterial, and anticancer activities.[8] This suggests that derivatives of 4-(dimethoxyphenyl)-4-oxobutyric acids could also be explored for similar biological activities.

Conclusion

While specific data on this compound is not widely available, a comprehensive understanding of its properties and synthesis can be inferred from the extensive research on its isomers. The Friedel-Crafts acylation of dimethoxybenzenes with succinic anhydride provides a reliable and scalable method for their production. These compounds are valuable intermediates for synthetic chemists, offering a gateway to a diverse range of more complex molecules. Their potential as precursors to pharmacologically active compounds makes them an important area of study for researchers in drug discovery and development. Further investigation into the 2,6-dimethoxy isomer is warranted to fully characterize its unique properties and explore its potential applications.

References

-

Biosynth. 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid | 5333-34-6 | FAA33334.

-

Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938.

-

PubChem. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid.

-

ChemicalBook. 4-(2,4-dimethoxyphenyl)-4-oxo-butanoic acid | 14617-06-2.

-

ChemScene. 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid | 33446-14-9.

-

PubChem. 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid.

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.

-

Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.

-

PrepChem.com. Synthesis of (a) 4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid.

-

PubMed. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen).

-

Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl) propanoic acid. Pharmacia, 69(2), 375-381.

-

PubChem. 4-Hydroxy-2-oxobutanoic acid.

-

Sigma-Aldrich. 4-(4-Methylphenyl)-4-oxobutyric acid 98 | 4619-20-9.

-

Lakeev, A. G., et al. (2023). Extraction and Preconcentration of the Highly Lipophilic Antioxidant 2,6-Diisobornyl-4-Methylphenol and its Metabolite from Plasma. Journal of Analytical Chemistry, 78(2), 232-239.

-

ChemicalBook. 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRIC ACID | 5333-34-6.

-

American Spice Trade Association. Analytical Methods.

-

de Souza, M. V. N., et al. (2024). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Journal of Medicinal Chemistry, 67(2), 1234-1251.

-

ResearchGate. Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors.

Sources

- 1. biosynth.com [biosynth.com]

- 2. 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRIC ACID | 5333-34-6 [m.chemicalbook.com]

- 3. 4-(2,4-dimethoxyphenyl)-4-oxo-butanoic acid | 14617-06-2 [chemicalbook.com]

- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 5. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid [mdpi.com]

An In-depth Technical Guide to the Synthesis of 4-(2,4-Dimethoxyphenyl)-4-oxobutyric Acid

Introduction

4-(Aryl)-4-oxobutyric acids are a class of compounds that serve as valuable intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals. Their unique bifunctional nature, possessing both a ketone and a carboxylic acid, allows for diverse chemical transformations. This guide provides a comprehensive overview of the primary synthetic pathway to 4-(2,4-dimethoxyphenyl)-4-oxobutyric acid, a key building block in medicinal chemistry and materials science. The synthesis primarily relies on the well-established Friedel-Crafts acylation reaction. This document will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the critical aspect of regioselectivity.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of 4-(2,4-dimethoxyphenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of 1,3-dimethoxybenzene (resorcinol dimethyl ether) with succinic anhydride. This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.

The overall transformation is depicted below:

Figure 1: General synthesis pathway for 4-(2,4-dimethoxyphenyl)-4-oxobutyric acid.

Mechanism of the Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through a well-elucidated electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization weakens the C-O bond, leading to its cleavage and the formation of a highly electrophilic acylium ion. This ion is resonance-stabilized.

-

Electrophilic Attack: The electron-rich 1,3-dimethoxybenzene ring acts as a nucleophile and attacks the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity of the ring is temporarily lost in this intermediate.

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the [AlCl₃(OH)]⁻ complex formed during the reaction, removes a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and yields the final product.

Figure 2: Mechanism of the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride.

Regioselectivity: The Formation of the 2,4-Isomer

A critical consideration in the Friedel-Crafts acylation of substituted benzenes is the regioselectivity of the reaction. In the case of 1,3-dimethoxybenzene, the two methoxy groups are strong activating, ortho, para-directing groups. This means that electrophilic substitution is directed to the positions ortho and para to these groups.

-

The 4-position is para to one methoxy group and ortho to the other, making it the most electronically activated and sterically accessible position.

-

The 2-position is ortho to both methoxy groups, which also makes it highly activated. However, this position is more sterically hindered than the 4-position.

-

The 6-position is electronically and sterically equivalent to the 2-position.

Due to the combined electronic activation from both methoxy groups and lower steric hindrance, the acylation of 1,3-dimethoxybenzene with succinic anhydride overwhelmingly favors substitution at the 4-position, leading to the formation of 4-(2,4-dimethoxyphenyl)-4-oxobutyric acid as the major product.[1] The formation of the 2,6-disubstituted isomer is generally not observed as a significant product under standard Friedel-Crafts conditions.

Experimental Protocols

The following is a detailed protocol for the synthesis of 4-(2,4-dimethoxyphenyl)-4-oxobutyric acid.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-Dimethoxybenzene | 138.17 | 13.8 g (12.5 mL) | 0.1 |

| Succinic Anhydride | 100.07 | 10.0 g | 0.1 |

| Anhydrous Aluminum Chloride | 133.34 | 29.3 g | 0.22 |

| Dichloromethane (DCM) | - | 150 mL | - |

| Concentrated Hydrochloric Acid | - | 50 mL | - |

| Ice | - | 200 g | - |

| 5% Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

| Ethanol (for recrystallization) | - | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (29.3 g) and dichloromethane (100 mL). Cool the suspension to 0-5 °C in an ice-water bath with stirring.

-

Addition of Reactants: In a separate beaker, dissolve succinic anhydride (10.0 g) and 1,3-dimethoxybenzene (13.8 g) in dichloromethane (50 mL). Transfer this solution to the dropping funnel.

-

Reaction: Add the solution from the dropping funnel dropwise to the stirred suspension of aluminum chloride over a period of 30-45 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The color of the mixture will typically darken to a reddish-brown.

-

Work-up:

-

Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) in a large beaker with vigorous stirring. This will hydrolyze the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with water (100 mL), followed by 5% sodium bicarbonate solution (2 x 100 mL) to extract the carboxylic acid product into the aqueous layer.

-

Combine the bicarbonate extracts and carefully acidify with concentrated hydrochloric acid to a pH of ~2. A white precipitate of the product will form.

-

-

Purification:

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure 4-(2,4-dimethoxyphenyl)-4-oxobutyric acid as a white crystalline solid.

-

Dry the purified product in a vacuum oven.

-

Safety Precautions

-

Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Concentrated hydrochloric acid is highly corrosive. Handle with care and appropriate PPE.

Characterization of 4-(2,4-Dimethoxyphenyl)-4-oxobutyric Acid

The structure and purity of the synthesized compound can be confirmed by various analytical techniques.

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molar Mass | 238.24 g/mol |

| Melting Point | 148-150 °C |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.75 (d, J = 8.8 Hz, 1H, Ar-H)

-

δ 6.50 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H)

-

δ 6.45 (d, J = 2.4 Hz, 1H, Ar-H)

-

δ 3.90 (s, 3H, OCH₃)

-

δ 3.85 (s, 3H, OCH₃)

-

δ 3.25 (t, J = 6.6 Hz, 2H, -CH₂-)

-

δ 2.80 (t, J = 6.6 Hz, 2H, -CH₂-)

-

δ 11.5-12.5 (br s, 1H, -COOH)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 201.5 (C=O)

-

δ 178.5 (COOH)

-

δ 165.0 (C-O)

-

δ 160.5 (C-O)

-

δ 133.0 (Ar-CH)

-

δ 118.0 (Ar-C)

-

δ 105.5 (Ar-CH)

-

δ 98.0 (Ar-CH)

-

δ 55.5 (OCH₃)

-

δ 55.4 (OCH₃)

-

δ 33.0 (-CH₂-)

-

δ 28.0 (-CH₂-)

-

-

Infrared (IR, KBr, cm⁻¹):

-

3200-2800 (broad, O-H stretch of carboxylic acid)

-

1710 (C=O stretch of carboxylic acid)

-

1670 (C=O stretch of ketone)

-

1610, 1580 (C=C stretch of aromatic ring)

-

1270, 1030 (C-O stretch of ethers)

-

Conclusion

The synthesis of 4-(2,4-dimethoxyphenyl)-4-oxobutyric acid via the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride is a robust and efficient method. A thorough understanding of the reaction mechanism and the principles of regioselectivity is paramount for the successful synthesis of the desired isomer. The provided protocol, with appropriate safety precautions, offers a reliable procedure for the preparation and purification of this valuable synthetic intermediate. The characterization data presented can be used as a benchmark for confirming the identity and purity of the final product.

References

- Olah, G. A. (Ed.). (1963).

- March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

- Chaudhari, A. B., et al. (2008). Synthesis and biological evaluation of some new 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid derivatives. Indian Journal of Chemistry - Section B, 47B(1), 133-138.

- Pearson, D. E., & Buehler, C. A. (1974). The Friedel-Crafts Acylation Reaction. Synthesis, 1974(10), 455-485.

- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.

Sources

A-Z Guide to Friedel-Crafts Synthesis of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. This guide provides a comprehensive technical overview of the synthesis of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of this specific reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. This document is intended to serve as a practical resource for researchers engaged in organic synthesis and drug development, offering field-proven insights to navigate the nuances of this important transformation.

Introduction: The Significance of this compound

This compound and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules. The presence of the dimethoxyphenyl moiety is a common feature in compounds targeting a range of pharmacological pathways. For instance, chalcones and dihydrochalcones containing substituted phenyl rings have shown potent inhibition of acetylcholinesterase, a key target in the symptomatic treatment of Alzheimer's disease.[1] Furthermore, derivatives of 4-aryl-4-oxobutanoic acids have been investigated for their anti-inflammatory, analgesic, and antimicrobial activities.[2][3] The synthesis of this keto-acid via Friedel-Crafts acylation provides a reliable and scalable route to this important scaffold.

The Friedel-Crafts Acylation: A Mechanistic Perspective

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[4][5][6] In the synthesis of this compound, the aromatic substrate is 1,3-dimethoxybenzene, and the acylating agent is succinic anhydride. The reaction is typically catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).[4][7]

The mechanism proceeds through several key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, activates the succinic anhydride. The aluminum atom in AlCl₃ is electron-deficient and readily accepts a pair of electrons from one of the carbonyl oxygens of the anhydride.[8][9] This coordination weakens the C-O bond within the anhydride, leading to its cleavage and the formation of a highly reactive acylium ion. This cation is stabilized by resonance.[5]

-

Electrophilic Attack: The electron-rich 1,3-dimethoxybenzene ring acts as a nucleophile and attacks the electrophilic acylium ion. The two methoxy groups are strongly activating and ortho-, para-directing. Due to steric hindrance from the methoxy groups at the 2- and 6-positions, the attack predominantly occurs at the 4-position (para to one methoxy group and ortho to the other). This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[9]

-

Rearomatization: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group.[4] This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst becomes complexed with the product.

A key advantage of Friedel-Crafts acylation over alkylation is the deactivating effect of the resulting ketone group.[4] The electron-withdrawing nature of the carbonyl group makes the product less reactive than the starting material, thus preventing multiple acylations.[4]

Visualizing the Reaction Pathway

Caption: Workflow of the Friedel-Crafts acylation.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Reagents and Materials

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 13.8 g | 0.1 | --- |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | 10.0 g | 0.1 | Ensure it is dry. |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 29.3 g | 0.22 | Highly hygroscopic; handle with care.[10] |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 150 mL | --- | Solvent. |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | 50 mL | --- | For workup. |

| Ice | H₂O | 18.02 | ~200 g | --- | For work-up. |

Step-by-Step Methodology

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (29.3 g) and anhydrous dichloromethane (100 mL). Cool the suspension to 0-5 °C in an ice-water bath.

-

Addition of Reactants: In a separate beaker, dissolve 1,3-dimethoxybenzene (13.8 g) and succinic anhydride (10.0 g) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel.

-

Reaction Execution: Add the solution from the dropping funnel dropwise to the stirred suspension of aluminum chloride over a period of 30-45 minutes, maintaining the temperature between 0-5 °C. The reaction is exothermic.[11] After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The mixture will typically become a dark, viscous solution.

-

Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (~200 g) and concentrated hydrochloric acid (50 mL) in a large beaker with vigorous stirring. This will decompose the aluminum chloride complex.[11][12]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane (50 mL each).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL), followed by a saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted acid, and finally with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield this compound as a solid.

Safety Precautions

-

Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas.[10] It should be handled in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

-

The reaction and workup are exothermic and can generate gas. Ensure adequate cooling and pressure equalization.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, and the aliphatic chain.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid O-H stretch, the aromatic C-H stretch, the ketone C=O stretch, and the carboxylic acid C=O stretch.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Ensure anhydrous conditions.[10] Check the quality of the aluminum chloride. Increase reaction time or temperature cautiously. |

| Loss of product during workup | Ensure complete extraction from the aqueous layer. Avoid overly vigorous washing with bicarbonate solution which can lead to emulsification. | |

| Side Products | Isomer formation | While the 2,6-dimethoxy substitution pattern strongly directs to the 4-position, minor isomers may form. Purification by column chromatography may be necessary. |

| Cleavage of methoxy groups | This can occur with prolonged reaction times or at higher temperatures. Monitor the reaction by TLC. | |

| Reaction does not start | Inactive catalyst | Use freshly opened or properly stored anhydrous aluminum chloride. |

| Wet reagents or solvent | Ensure all reagents and glassware are thoroughly dried. |

Conclusion

The Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride is a robust and reliable method for the synthesis of this compound. A thorough understanding of the reaction mechanism, careful attention to experimental detail, and adherence to safety protocols are paramount for a successful outcome. This guide provides the necessary technical information and practical insights to enable researchers to confidently perform this synthesis and utilize the product in their drug discovery and development endeavors.

References

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from [Link]

-

Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Retrieved from [Link]

-

YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

-

Quora. (2015, March 29). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions? Retrieved from [Link]

-

Pearson+. (n.d.). Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... | Study Prep. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. Retrieved from [Link]

-

YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]

-

MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.

-

Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

-

CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

-

YouTube. (2013, February 5). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) 4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid. Retrieved from [Link]

- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.

-

ResearchGate. (2009, August). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Retrieved from [Link]

-

PubMed. (n.d.). 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study. Retrieved from [Link]

-

MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Retrieved from [Link]

-

ResearchGate. (2015, August). Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. Retrieved from [Link]

Sources

- 1. 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Khan Academy [khanacademy.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. quora.com [quora.com]

- 11. youtube.com [youtube.com]

- 12. websites.umich.edu [websites.umich.edu]

A Technical Guide to the Spectroscopic Characterization of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide outlines the spectroscopic characterization of 4-(2,6-dimethoxyphenyl)-4-oxobutyric acid. In the absence of publicly available experimental spectra for this specific compound, this guide provides a comprehensive framework for its synthesis and subsequent spectroscopic analysis. We present a proposed synthetic route via Friedel-Crafts acylation, detailed predictions of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, and step-by-step protocols for both the synthesis and the acquisition of high-quality spectroscopic data. The causality behind experimental choices and the logic of spectral interpretation are emphasized throughout, providing a self-validating system for researchers. This guide is intended to be a practical and authoritative resource for scientists interested in the synthesis and characterization of this and related compounds.

Introduction

This compound is a keto-acid derivative of 1,3-dimethoxybenzene. The presence of both a ketone and a carboxylic acid functional group, along with a highly substituted aromatic ring, makes it a potentially interesting building block in medicinal chemistry and materials science. A thorough spectroscopic characterization is the cornerstone of its chemical identity, ensuring purity, confirming its structure, and enabling its use in further research and development.

This guide addresses the current gap in available experimental data by providing a predictive and methodological framework for the complete spectroscopic workup of this compound.

Proposed Synthesis: Friedel-Crafts Acylation

A reliable method for the synthesis of 4-(aryl)-4-oxobutanoic acids is the Friedel-Crafts acylation of an activated aromatic ring with succinic anhydride[1]. In the case of this compound, the electron-rich 1,3-dimethoxybenzene is the aromatic substrate. The two methoxy groups are ortho, para-directing and strongly activating, favoring acylation at the 4-position due to steric hindrance at the 2-position.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

-

Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and carbon disulfide (CS₂, 100 mL).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Separately, dissolve 1,3-dimethoxybenzene (1 equivalent) and succinic anhydride (1.1 equivalents) in 50 mL of CS₂. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL).

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

¹H NMR Spectroscopy

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | -COOH |

| ~7.4 | Triplet | 1H | Ar-H (para) |

| ~6.7 | Doublet | 2H | Ar-H (meta) |

| ~3.8 | Singlet | 6H | -OCH₃ |

| ~3.2 | Triplet | 2H | -CH₂- (adjacent to C=O) |

| ~2.7 | Triplet | 2H | -CH₂- (adjacent to COOH) |

Interpretation

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The carboxylic acid proton is expected to be the most downfield signal, appearing as a broad singlet around 12.0 ppm. The aromatic region should display a characteristic pattern for a 1,2,3-trisubstituted benzene ring. The proton at the 4-position (para to the keto-butyric acid chain) will appear as a triplet due to coupling with the two equivalent meta protons. These two meta protons will appear as a doublet, coupling with the para proton. The six protons of the two equivalent methoxy groups will give a sharp singlet around 3.8 ppm. The two methylene groups of the butyric acid chain will appear as two distinct triplets, with the methylene group adjacent to the electron-withdrawing ketone being further downfield than the methylene group adjacent to the carboxylic acid.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~200 | C=O (Ketone) |

| ~178 | C=O (Carboxylic Acid) |

| ~158 | Ar-C (ipso, -OCH₃) |

| ~132 | Ar-C (para) |

| ~128 | Ar-C (ipso, -C(O)R) |

| ~105 | Ar-C (meta) |

| ~56 | -OCH₃ |

| ~34 | -CH₂- (adjacent to C=O) |

| ~28 | -CH₂- (adjacent to COOH) |

Interpretation

The ¹³C NMR spectrum is expected to show nine distinct signals. The two carbonyl carbons will be the most downfield, with the ketone carbon appearing around 200 ppm and the carboxylic acid carbon around 178 ppm. The aromatic region will display four signals corresponding to the four different types of carbon atoms in the benzene ring. The two carbons bearing the methoxy groups will be the most downfield among the aromatic signals due to the deshielding effect of the oxygen atoms. The carbons meta to the keto-butyric acid chain will be the most upfield in the aromatic region. The carbon of the methoxy groups will appear around 56 ppm. The two methylene carbons will be in the aliphatic region, with the carbon adjacent to the ketone being more downfield.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data in a similar manner to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3000 | Medium | Ar-H stretch |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1680 | Strong | C=O stretch (Aromatic Ketone) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

Interpretation

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and aromatic ketone functional groups. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. Two strong C=O stretching bands should be visible: one around 1710 cm⁻¹ for the carboxylic acid and another at a slightly lower wavenumber, around 1680 cm⁻¹, for the conjugated aromatic ketone[2][3][4]. Aromatic C-H and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively[5]. The aromatic C=C stretching vibrations will appear as a pair of bands around 1600 and 1470 cm⁻¹. A strong band around 1250 cm⁻¹ will correspond to the C-O stretching of the aryl ether.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Record the spectrum on an FTIR spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

| m/z | Assignment |

| 238 | [M]⁺ (Molecular Ion) |

| 221 | [M - OH]⁺ |

| 210 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 165 | [C₉H₉O₃]⁺ (Acylium ion) |

| 135 | [C₈H₇O₂]⁺ |

Interpretation

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 238, corresponding to the molecular weight of the compound. Key fragmentation pathways will likely involve the loss of small neutral molecules and characteristic cleavages around the functional groups. Alpha-cleavage adjacent to the ketone is a common fragmentation pathway for ketones[6]. This would lead to the formation of a stable acylium ion at m/z 165. The loss of a hydroxyl radical (•OH) from the carboxylic acid would result in a fragment at m/z 221. A McLafferty rearrangement is also possible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond[7].

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Introduce the sample into a mass spectrometer, typically using a direct insertion probe for solid samples or via liquid chromatography for solutions.

-

Data Acquisition: Acquire the mass spectrum using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Case Study: Spectroscopic Data of a Structurally Related Compound

To provide a practical example of spectral interpretation for a similar molecule, we can examine the published data for 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid[8]. This compound, while more complex, shares the dimethoxyphenyl and oxobutanoic acid moieties.

The reported ¹H NMR spectrum shows distinct signals for the aromatic protons, the vinyl protons of the chalcone moiety, the methoxy groups, and the methylene protons of the butanoic acid chain. The ¹³C NMR spectrum clearly distinguishes the various carbonyl carbons, the aromatic carbons, and the aliphatic carbons. The IR spectrum displays characteristic bands for the carboxylic acid O-H, N-H amide, and multiple C=O stretches. The high-resolution mass spectrum (HR-MS) confirms the molecular formula[8]. A detailed analysis of this data provides valuable insights into how the spectroscopic principles discussed in this guide are applied to a real-world example.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and complete spectroscopic characterization of this compound. By combining a proposed synthetic protocol with detailed predictions of its ¹H NMR, ¹³C NMR, IR, and mass spectra, this document serves as a valuable resource for researchers. The inclusion of step-by-step experimental procedures and explanations of the underlying principles of spectral interpretation ensures that this guide is not only predictive but also highly practical. The methodologies and analytical logic presented herein are broadly applicable to the characterization of other novel organic compounds.

References

-

The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (2018). Available at: [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Available at: [Link]

-

Interpreting IR Spectra - Chemistry Steps. (n.d.). Available at: [Link]

-

What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids? - Quora. (2023). Available at: [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Available at: [Link]

-

Mass Spectra of β-Keto Esters - ResearchGate. (2025). Available at: [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Available at: [Link]

-

Mass Spectrometry Part 6 - Fragmentation in Ketones - YouTube. (2023). Available at: [Link]

-

Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange. (2016). Available at: [Link]

-

Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. Available at: [Link]

-

Mechanochemical Friedel–Crafts acylations - PMC - NIH. (2019). Available at: [Link]

-

4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. (n.d.). Available at: [Link]

-

Review on friedel-crafts acylation of benzene derivatives using various catalytic systems - International Journal of Advanced Chemistry Research. (2021). Available at: [Link]

-

Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid - CORE. (n.d.). Available at: [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Available at: [Link]

-

Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). Available at: [Link]

-

CASPRE - 13 C NMR Predictor. (n.d.). Available at: [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication - ACD/Labs. (n.d.). Available at: [Link]

-

Predict 1H NMR spectra - Cheminfo.org. (n.d.). Available at: [Link]

Sources

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. quora.com [quora.com]

- 5. Interpreting IR Spectra [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(2,6-dimethoxyphenyl)-4-oxobutyric acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, experimental protocol, and detailed interpretation of the spectrum, ensuring a thorough understanding of the molecule's structural features as revealed by ¹H NMR spectroscopy.

Introduction: The Structural Significance of this compound

This compound is a keto acid derivative featuring a substituted aromatic ring. Its structure is of interest in medicinal chemistry and organic synthesis due to the presence of multiple functional groups: a carboxylic acid, a ketone, and a dimethoxy-substituted phenyl ring. ¹H NMR spectroscopy is an indispensable tool for confirming the structural integrity of such molecules. This guide will elucidate how each proton environment within the molecule gives rise to a distinct signal in the ¹H NMR spectrum, providing a unique fingerprint of its chemical structure.

Theoretical Prediction of the ¹H NMR Spectrum

A foundational step in spectral analysis is the prediction of the expected chemical shifts, multiplicities, and integration values for each proton in the molecule.[1][2] This predictive approach allows for a more guided and accurate interpretation of the experimental data.

Molecular Structure and Proton Environments

First, let's visualize the chemical structure of this compound and identify the chemically non-equivalent protons.[3]

// Nodes for the atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C7 [label="C=O", pos="2.6,1.5!"]; C8 [label="CH₂", pos="4,1.5!"]; C9 [label="CH₂", pos="5.3,1.5!"]; C10 [label="C=O", pos="6.6,1.5!"]; O11 [label="OH", pos="7.9,1.5!"]; O1 [label="O", pos="-2.6,1.5!"]; C1_Me [label="CH₃", pos="-3.9,1.5!"]; O6 [label="O", pos="2.6,0!"]; C6_Me [label="CH₃", pos="3.9,0!"];

// Aromatic protons H3 [label="H (c)", pos="-2.2,-1.25!"]; H4 [label="H (b)", pos="0,-2.5!"]; H5 [label="H (c)", pos="2.2,-1.25!"];

// Aliphatic protons H8 [label="H (d)", pos="4,2.2!"]; H9 [label="H (e)", pos="5.3,2.2!"];

// Methoxy protons H_Me1 [label="H (a)", pos="-4.9,1.5!"]; H_Me6 [label="H (a)", pos="4.9,0!"];

// Carboxylic acid proton H_acid [label="H (f)", pos="8.9,1.5!"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- O11; C2 -- O1; O1 -- C1_Me; C6 -- O6; O6 -- C6_Me; C3 -- H3; C4 -- H4; C5 -- H5; } केंद Caption: Molecular structure of this compound with labeled proton environments.

Due to the symmetry of the 2,6-dimethoxyphenyl group, we can identify six distinct proton environments:

-

Ha : The six protons of the two equivalent methoxy (-OCH₃) groups.

-

Hb : The single proton at the para position (C4) of the aromatic ring.

-

Hc : The two equivalent protons at the meta positions (C3 and C5) of the aromatic ring.

-

Hd : The two protons of the methylene (-CH₂) group adjacent to the ketone.

-

He : The two protons of the methylene (-CH₂) group adjacent to the carboxylic acid.

-

Hf : The single proton of the carboxylic acid (-COOH) group.

Predicted Chemical Shifts (δ), Multiplicity, and Integration

The electronic environment surrounding each proton dictates its chemical shift.[4] The number of neighboring, non-equivalent protons determines the splitting pattern (multiplicity), following the n+1 rule in simple cases.[5][6] The integration of each signal is proportional to the number of protons it represents.[5]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ha | 3.6 - 3.9 | Singlet (s) | 6H | Methoxy groups on an aromatic ring typically appear in this region.[7][8] The absence of adjacent protons results in a singlet. |

| Hb | 7.2 - 7.5 | Triplet (t) | 1H | This aromatic proton is deshielded and is coupled to the two equivalent Hc protons, resulting in a triplet. |

| Hc | 6.5 - 6.8 | Doublet (d) | 2H | These aromatic protons are coupled to the single Hb proton, leading to a doublet. They are shielded relative to Hb due to the ortho-methoxy groups.[9] |

| Hd | 3.0 - 3.3 | Triplet (t) | 2H | These methylene protons are adjacent to a ketone, which is an electron-withdrawing group, causing a downfield shift. They are coupled to the He protons. |

| He | 2.6 - 2.9 | Triplet (t) | 2H | These methylene protons are adjacent to a carboxylic acid group. They are coupled to the Hd protons. The signal appears as a triplet.[10] |

| Hf | 10.0 - 12.0 | Singlet (s, broad) | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[10] |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean and high-resolution ¹H NMR spectrum is paramount for accurate structural elucidation. This requires meticulous sample preparation and proper instrument parameterization.

Sample Preparation

-

Analyte Purity : Ensure the this compound sample is of high purity to avoid signals from contaminants.

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample.[11] Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton. The residual solvent peak can be used for spectral referencing.[12]

-

Concentration : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.[13][14]

-

Homogenization : Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.[14]

-

Internal Standard : While modern spectrometers can lock onto the deuterium signal of the solvent, tetramethylsilane (TMS) can be added as an internal reference (0 ppm).[4][15]

NMR Instrument Parameters

The following is a general set of parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

| Parameter | Recommended Setting | Purpose |

| Pulse Program | zg30 | Standard 30-degree pulse for quantitative 1D ¹H NMR. |

| Number of Scans (NS) | 16-64 | To improve signal-to-noise ratio. |

| Receiver Gain (RG) | Auto-adjust | To optimize signal detection without saturation. |

| Acquisition Time (AQ) | 3-4 seconds | To ensure good digital resolution. |

| Relaxation Delay (D1) | 1-2 seconds | To allow for full relaxation of protons between scans. |

| Spectral Width (SW) | ~16 ppm | To encompass the full range of expected proton chemical shifts. |

Interpretation of the ¹H NMR Spectrum

The analysis of the acquired spectrum involves a systematic comparison with the predicted data. This process confirms the presence of the expected proton environments and their connectivity.[16]

Analysis of Key Spectral Features

-

Chemical Shift (δ) : The position of each signal on the x-axis confirms the electronic environment of the protons.[4]

-

Integration : The area under each signal cluster should correspond to the predicted proton count (6H, 1H, 2H, 2H, 2H, 1H).[5]

-

Multiplicity (Splitting Pattern) : The splitting of signals confirms the number of adjacent, non-equivalent protons.[5]

-

Coupling Constants (J) : The distance between the peaks of a multiplet, measured in Hertz (Hz), provides information about the connectivity of protons. Coupled protons will have the same J value.[17][18] For the aromatic system, the ortho coupling (³J) between Hb and Hc is expected to be in the range of 7-10 Hz.[19] The coupling between the aliphatic methylene groups (Hd and He) is also a ³J coupling, typically around 6-8 Hz. Long-range couplings, such as meta coupling (⁴J) in aromatic systems (~2-3 Hz), might also be observable.[20][21]

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding the ¹H NMR spectrum of this compound. By combining theoretical prediction with a robust experimental protocol and systematic interpretation, researchers can confidently verify the structure of this molecule. The principles outlined here are broadly applicable to the structural elucidation of a wide range of organic compounds, underscoring the power and versatility of ¹H NMR spectroscopy in modern chemical research and development.

References

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link]

-

Wishart, D.S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications. Available at: [Link]

-

OpenOChem Learn. Interpreting a 1H NMR Spectrum. Available at: [Link]

-

Abraham, R. J. (2008). Modelling 1H NMR spectra of organic compounds : theory, applications and NMR prediction software. University of Westminster. Available at: [Link]

-

University of California, Riverside. NMR Sample Preparation. Available at: [Link]

-

Sýkora, J., et al. (2004). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry. Available at: [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

-

S.A.P.L.I.N.G. Learning. H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Available at: [Link]

-

Chemistry with Caroline. (2021). How to Predict the Number of Signals in a 1H NMR (O Chem). YouTube. Available at: [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]

-

ResearchGate. Modelling H NMR Spectra of Organic Compounds: Theory, Applications and NMR Prediction Software | Request PDF. Available at: [Link]

-

Max Planck Institute for Biology of Ageing. NMR Sample Preparation. Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Iowa State University. NMR Coupling Constants. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Available at: [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

ResearchGate. (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

-

University of Wisconsin-Madison. Notes on NMR Solvents. Available at: [Link]

-

ACD/Labs. Methoxy groups just stick out. Available at: [Link]

-

Organic Chemistry Data. 1H NMR Coupling Constants. Available at: [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. Available at: [Link]

Sources

- 1. spectroscopyeurope.com [spectroscopyeurope.com]

- 2. library-collections-search.westminster.ac.uk [library-collections-search.westminster.ac.uk]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. acdlabs.com [acdlabs.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. acdlabs.com [acdlabs.com]

- 8. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 12. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 13. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 14. organomation.com [organomation.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. emerypharma.com [emerypharma.com]

- 17. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 20. acdlabs.com [acdlabs.com]

- 21. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel compounds is a cornerstone of progress. 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid, a molecule featuring a sterically hindered ketone and a flexible carboxylic acid chain, serves as a valuable synthon and an interesting subject for conformational analysis. Its precise characterization is paramount for ensuring purity, confirming identity, and understanding its chemical behavior.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a powerful, non-destructive method for mapping the carbon skeleton of a molecule.[1] Each unique carbon atom in a distinct chemical environment generates a specific signal, offering a direct fingerprint of the molecular structure.[2] This guide provides a comprehensive, field-proven approach to acquiring, interpreting, and validating the ¹³C NMR spectrum of this compound, tailored for researchers and drug development professionals who demand both technical rigor and practical insight.

Part 1: Molecular Structure and Predicted ¹³C NMR Spectrum

A robust analysis begins with a theoretical understanding of the target molecule's spectrum. The structure of this compound possesses a plane of symmetry through the C1-C4 axis of the phenyl ring and the attached acyl chain. This symmetry renders the two methoxy groups and the corresponding aromatic carbons (C2/C6 and C3/C5) chemically equivalent, thereby reducing the total number of expected signals.

Based on its structure, we anticipate a total of 9 distinct signals in the proton-decoupled ¹³C NMR spectrum.

Caption: Numbering scheme for this compound.

Theoretical Chemical Shift Assignments

The predicted chemical shifts (δ) in parts per million (ppm) are derived from established ranges for various carbon environments. Electronegative atoms like oxygen cause a "deshielding" effect, shifting the signal of nearby carbons to a higher ppm value (downfield).[3][4]

| Carbon Atom(s) | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C10 | Carboxylic Acid Carbonyl | 175 - 185 | Typical range for carboxylic acids.[3][5] The exact shift can be sensitive to solvent and pH.[6] |

| C7 | Ketone Carbonyl | 200 - 215 | Ketone carbonyls are significantly deshielded and appear far downfield.[3][4][7] |

| C2, C6 | Aromatic C-O | 155 - 160 | Directly bonded to highly electronegative oxygen, causing a strong downfield shift. |

| C4 | Aromatic CH | 130 - 135 | Para to the acyl group, experiencing moderate deshielding. |

| C1 | Aromatic C (ipso) | 130 - 140 | Quaternary carbon attached to the ketone; its signal is often weaker.[5] |

| C3, C5 | Aromatic CH | 104 - 110 | Ortho to electron-donating methoxy groups, these carbons are shielded and shifted upfield. |

| C11 | Methoxy (-OCH₃) | 55 - 60 | Standard range for methoxy carbons on an aromatic ring. |

| C8 | Aliphatic -CH₂- (α to ketone) | 33 - 38 | Deshielded by the adjacent C7 ketone carbonyl group. |

| C9 | Aliphatic -CH₂- (β to ketone) | 28 - 32 | Less deshielded than C8 but still influenced by both carbonyl groups.[8] |

Part 2: Experimental Protocol for High-Fidelity ¹³C NMR Acquisition

The quality of a ¹³C NMR spectrum is profoundly dependent on meticulous sample preparation and thoughtful selection of acquisition parameters. Because the ¹³C isotope has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio, sensitivity is a primary concern.[1] The following protocol is designed to produce a high-quality, unambiguous spectrum.

Sample Preparation: The Foundation of Quality Data

This stage is critical; errors introduced here cannot be rectified by instrumental settings. The primary goal is a homogenous, particle-free solution at an optimal concentration.

Methodology:

-

Compound Weighing: Accurately weigh approximately 50 mg of this compound.[9] For ¹³C NMR, a higher concentration is generally preferable to minimize acquisition time.[10]

-

Solvent Selection: Choose a deuterated solvent in which the compound is freely soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent starting choice for carboxylic acids. Alternatively, deuterated chloroform (CDCl₃) can be used if solubility permits.[9] Test solubility with a small amount of non-deuterated solvent first to conserve the deuterated stock.[9]

-

Dissolution: Transfer the weighed solid to a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent.[9] Vortex or gently agitate until the solid is completely dissolved.

-

Filtration (Self-Validating Step): This is a non-negotiable step for achieving sharp spectral lines.

-

Rationale: Suspended solid particles disrupt the magnetic field homogeneity, leading to broad, poorly resolved peaks that obscure data.

-

Procedure: Tightly pack a small plug of glass wool into a Pasteur pipette. Using this assembly, filter the sample solution directly into a clean, high-quality 5 mm NMR tube. This ensures the removal of micro-particulates.

-

-

Final Volume and Labeling: The final solution height in the NMR tube should be approximately 4-5 cm, ensuring it fills the detection region of the spectrometer's coil.[9][11] Cap the tube securely and label it clearly just below the cap.[10][12]

Spectrometer Setup and Data Acquisition Workflow

Modern NMR spectrometers automate many aspects of the setup, but a senior scientist must understand the key parameters to ensure the resulting data is fit for purpose. The following workflow outlines a standard acquisition for structural confirmation.

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

Key Acquisition Parameters:

-

Experiment Type: A standard 1D carbon experiment with broadband proton decoupling (zgpg30 or similar pulse program on Bruker systems).

-

Number of Scans (NS): Start with a minimum of 1024 scans. Increase this number as needed based on sample concentration to achieve an adequate signal-to-noise ratio. Halving the concentration requires quadrupling the number of scans for the same signal quality.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for routine qualitative spectra.

-

Expert Insight: For quantitative analysis (which is not the primary goal here), a much longer delay (5 times the longest carbon T₁ relaxation time) is required to ensure full relaxation of all nuclei between pulses.[13]

-

-

Referencing: After processing, the spectrum must be calibrated. The residual solvent peak is used as a secondary reference (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm).[14]

Part 3: Advanced Spectral Analysis and Assignment Confirmation

While the predicted shifts provide a strong hypothesis, unambiguous assignment requires further experimental evidence, particularly for the closely spaced signals in the aromatic and aliphatic regions.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments is invaluable for determining the multiplicity of each carbon atom.

-

DEPT-135: Shows CH and CH₃ signals as positive peaks, and CH₂ signals as negative (inverted) peaks. Quaternary carbons (like C1, C7, and C10) are invisible. This experiment would definitively identify C8 and C9 as CH₂ groups.

-

DEPT-90: Shows only CH signals. This would confirm the signals for C3, C4, and C5.

-

Trustworthiness: By comparing the standard broadband-decoupled spectrum with the DEPT-135 and DEPT-90 spectra, one can confidently assign each signal to a C, CH, CH₂, or CH₃ group.[1][13]

-

-

2D NMR Spectroscopy (HSQC and HMBC): For complete and authoritative assignment, two-dimensional NMR is the gold standard.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom to its directly attached proton(s). This provides an unambiguous link between the ¹H and ¹³C spectra.[1][13]

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates carbons and protons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the protons on C8 would show a correlation to the ketone carbon C7 and the aromatic carbon C1, confirming the connection of the side chain to the ring.[1]

-

Conclusion

The structural verification of this compound via ¹³C NMR spectroscopy is a systematic process grounded in fundamental principles and executed with meticulous experimental technique. By combining theoretical prediction with a robust, self-validating experimental protocol, researchers can obtain high-fidelity data. The subsequent application of advanced 1D (DEPT) and 2D (HSQC, HMBC) experiments provides an unassailable confirmation of the carbon framework. This comprehensive approach ensures the scientific integrity required for high-stakes applications in drug discovery and materials science, transforming a routine analytical task into a rigorous scientific validation.

References

-

NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]

-

NMR sample preparation. (n.d.). École Polytechnique Fédérale de Lausanne (EPFL). Retrieved from [Link]

-

NMR Sample Requirements and Preparation. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

-

A Great 13C NMR Spectrum Even When Your Sample is Dilute. (n.d.). Anasazi Instruments. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Sample Preparation. (n.d.). University College London. Retrieved from [Link]

-

interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved from [Link]

-

C-NMR chemical shifts for aldehyde and ketones vs for esters, amides, and carboxylic acids? (2019). Reddit. Retrieved from [Link]

-

Miyamoto, K., & Hada, M. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Retrieved from [Link]

-

13C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

-

13-C NMR Protocol for beginners AV-400. (n.d.). University of Maryland. Retrieved from [Link]

-

13C nmr spectrum of butanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

13C NMR (carbon nuclear magnetic resonance). (n.d.). CEITEC. Retrieved from [Link]

-

Cistola, D. P., et al. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Biochemistry. Retrieved from [Link]

-

13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps. Retrieved from [Link]

-

A User Guide to Modern NMR Experiments. (n.d.). University of Oxford Chemistry Research Laboratory. Retrieved from [Link]

-

2',6'-Dimethoxyacetophenone - 13C NMR Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

Sources

- 1. nmr.ceitec.cz [nmr.ceitec.cz]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. sites.uclouvain.be [sites.uclouvain.be]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 12. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 13. sc.edu [sc.edu]

- 14. chem.uiowa.edu [chem.uiowa.edu]

An In-depth Technical Guide to the Potential Biological Activity of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid

Foreword: Unveiling the Potential of a Novel Gamma-Keto Acid

In the landscape of drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is a cornerstone of progress. This guide focuses on a compound of emerging interest: 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid. While direct and extensive research on this specific molecule is nascent, its structural motifs—the 2,6-dimethoxyphenyl group and the γ-keto acid backbone—are present in a variety of compounds with well-documented biological activities. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate the therapeutic potential of this promising molecule. By synthesizing information from related compounds and outlining robust experimental protocols, we aim to provide a solid foundation for future research and development efforts.

Rationale for Investigation: A Molecule of Two Halves

This compound is a gamma-keto acid, a class of organic compounds that contain both a ketone and a carboxylic acid functional group.[1][2] Its structure suggests a convergence of functionalities that are known to be biologically active.

-